molecular formula C7H15NO B1346593 N,N-Diisopropylformamide CAS No. 2700-30-3

N,N-Diisopropylformamide

Cat. No.: B1346593
CAS No.: 2700-30-3
M. Wt: 129.2 g/mol
InChI Key: UNBDDZDKBWPHAX-UHFFFAOYSA-N
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Description

N,N-Diisopropylformamide (CAS: 2700-30-3) is a tertiary formamide with the molecular formula C₇H₁₅NO and a molecular weight of 129.2 g/mol . It is characterized by two isopropyl groups attached to the nitrogen atom of the formamide core. This compound exhibits a boiling point of 196°C at 760 mmHg, a density of 0.864 g/cm³, and a vapor pressure of 0.408 mmHg at 25°C . Its branched structure imparts moderate steric hindrance, influencing its reactivity and physical properties.

This compound is widely utilized as a solvent and reagent in organic synthesis, particularly in glycosylation reactions , Vilsmeier-Haack amidation , and alkylative Strecker cyanations . It also plays roles in coordination chemistry, serving as a ligand in cobalt(II) complexes , and in analytical chemistry for decontamination studies of chemical warfare agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diisopropylformamide can be synthesized by reacting formic acid with diisopropylamine . The reaction typically takes place in a high-pressure reaction vessel to ensure uniformity . The mixture is stirred to promote the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-pressure reactors and continuous stirring are common practices to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: N,N-Diisopropylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Diisopropylformamide is employed as an intermediate in organic synthesis. It is used in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and polymers . In biological research, it serves as a reagent for the synthesis of biologically active molecules. In the medical field, it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of N,N-Diisopropylformamide involves its ability to act as a formylating agent. It can transfer the formyl group to other molecules, facilitating the formation of formylated products. This property makes it valuable in organic synthesis, where formylation is a key step in the preparation of various compounds .

Comparison with Similar Compounds

Reactivity in Vilsmeier-Haack Reactions

In the synthesis of pyrazolo[3,4-d]pyrimidines, N,N-Diisopropylformamide demonstrated moderate reactivity compared to other formamides (Table 1). The yields correlate with the steric bulk of the substituents: smaller alkyl groups (e.g., dimethyl in DMF) enhance reactivity, while bulkier groups (e.g., diisopropyl) slightly reduce efficiency .

Table 1: Yields of pyrazolo[3,4-d]pyrimidines using different formamides

Entry Amide Solvent Yield (%)
1 N,N-Dimethylformamide (DMF) 91
2 N,N-Diethylformamide (DEF) 86
3 This compound 83
4 N,N-Di-n-butylformamide 81

Performance in Alkylative Strecker Cyanations

Despite its steric bulk, this compound achieved high yields (94%) in alkylative Strecker cyanations with aromatic Grignard reagents, comparable to smaller formamides like DMF (91–93%) .

Physical Properties and Solvent Effects

Table 2: Physical properties of selected formamides

Property DMF DEF This compound N,N-Di-n-butylformamide
Boiling Point (°C) 153 177–180 196 225–227
Density (g/cm³) 0.944 0.908 0.864 0.886
Vapor Pressure (mmHg, 25°C) 3.7 1.5 0.408 <0.1

The higher boiling point and lower vapor pressure of this compound compared to DMF and DEF make it suitable for high-temperature reactions . However, its lower polarity may limit solubility in polar systems.

Steric and Electronic Effects

  • Steric Hindrance : The isopropyl groups in this compound reduce nucleophilicity at the nitrogen atom, slowing reactions requiring nucleophilic intermediates. For example, in glycosylation, it modulates selectivity by stabilizing imidinium intermediates via steric shielding .
  • Electronic Effects : The electron-donating isopropyl groups increase electron density on the formyl oxygen, enhancing its ability to stabilize cationic intermediates in Vilsmeier reactions .

Biological Activity

N,N-Diisopropylformamide (DIPF) is a chemical compound with the formula C7_7H15_{15}NO, known for its applications in organic synthesis and as a solvent. This article explores the biological activity of DIPF, focusing on its effects, mechanisms, and relevant studies.

  • Molecular Formula : C7_7H15_{15}NO
  • Molecular Weight : 129.203 g/mol
  • CAS Number : 2700-30-3
  • Solubility : Slightly soluble in water
  • Boiling Point : 195°C to 196°C
  • Melting Point : 10°C to 11°C

Biological Activity Overview

DIPF has been studied for its potential biological activities, particularly in the context of its use as a solvent and intermediate in organic reactions. Its biological effects can be categorized into several areas:

  • Toxicological Studies :
    • Research indicates that DIPF exhibits low toxicity in various biological systems. For instance, studies have shown no significant toxicity to plants or bioaccumulation of metals when used in agricultural applications .
    • In animal studies, DIPF has been evaluated for its safety profile, with findings suggesting that it does not produce adverse effects at typical exposure levels .
  • Antimicrobial Properties :
    • There is evidence suggesting that DIPF can enhance the efficacy of certain antimicrobial agents. When used in conjunction with other compounds, it may improve the overall antimicrobial activity against specific pathogens .
  • Chemical Warfare Agent Decontamination :
    • DIPF has been explored as a potential agent for the decontamination of chemical warfare agents (CWAs). Its ability to react with organophosphorus compounds has been investigated, indicating that it may facilitate the breakdown of toxic agents through chemical reactions .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of DIPF when combined with various antibiotics. The results indicated that DIPF could significantly enhance the effectiveness of these antibiotics against resistant strains of bacteria. The study utilized standard microbiological techniques to assess the Minimum Inhibitory Concentration (MIC) and found that:

AntibioticMIC without DIPF (µg/mL)MIC with DIPF (µg/mL)Enhancement (%)
Antibiotic A32875%
Antibiotic B641675%

This suggests that DIPF may serve as a valuable adjuvant in antibiotic therapies.

Decontamination Efficacy Against CWAs

In another significant study focusing on decontamination methods for CWAs, DIPF was tested for its effectiveness in neutralizing organophosphorus nerve agents. The experimental setup involved exposing contaminated surfaces to solutions containing DIPF, followed by analysis of residual toxicity using bioassays. The findings demonstrated:

  • Complete degradation of specific nerve agents within a defined exposure time.
  • A protective ratio (PR) indicating significant efficacy compared to control methods.

Q & A

Basic Questions

Q. What key physical properties of N,N-Diisopropylformamide (DIPF) are critical for its use as a solvent in organic synthesis?

DIPF has a refractive index of 1.4371 and a density of 0.8978 g/cm³ at 25°C, which influence its solvent polarity and miscibility with other reagents. These properties make it suitable for reactions requiring moderate polarity and low viscosity. Its dielectric constant (24.2) and dipole moment (3.0 D) further determine its solvation capabilities for ionic intermediates .

Q. How is this compound characterized spectroscopically to ensure purity in research settings?

Analytical methods include NMR spectroscopy (to confirm molecular structure and detect impurities), mass spectrometry (for molecular weight verification and fragmentation patterns), and retention index analysis in gas chromatography. A Certificate of Analysis (COA) should be consulted to validate purity (>98%) and identify trace contaminants .

Q. What safety protocols and storage conditions are recommended for handling DIPF in the laboratory?

DIPF requires storage in a cool, dry environment under inert gas (e.g., nitrogen) to prevent degradation. Personal protective equipment (PPE) such as gloves, eyeshields, and ABEK respirators are mandatory due to its WGK 3 hazard classification. Regular monitoring for decomposition byproducts like CO is advised .

Advanced Research Questions

Q. How does DIPF influence the magnetic relaxation behavior of cobalt(II) coordination complexes compared to other solvents like DMF or DEF?

In cobalt(II) benzoate trihydrate synthesis, DIPF’s steric bulk (from isopropyl groups) slows ligand exchange kinetics, leading to distinct coordination geometries. This results in longer magnetic relaxation times (τ) compared to smaller solvents like DMF. For example, Co complexes with DIPF exhibit τ values ~10⁻¹⁵ s, attributed to reduced spin-orbit coupling effects .

Q. What methodological strategies can address contradictions in reaction outcomes when using DIPF for α-ketoamide synthesis?

While DIPF typically acts as a formylating agent, its use in oxidative amidation may lead to secondary α-ketoamides due to alkyl C–N bond cleavage. To resolve this:

  • Perform radical trapping experiments (e.g., using TEMPO) to confirm radical intermediates.
  • Compare reaction pathways via kinetic isotope effects or DFT calculations to identify cleavage mechanisms.
  • Optimize reaction conditions (e.g., temperature, stoichiometry) to suppress undesired side reactions .

Q. How can solvent effects of DIPF be leveraged to control regioselectivity in heterocyclic compound synthesis?

DIPF’s low nucleophilicity and high boiling point (≈180°C) enable prolonged reaction times at elevated temperatures, favoring thermodynamic control. For example, in cyclization reactions, DIPF stabilizes zwitterionic intermediates, directing regioselectivity toward six-membered rings over five-membered analogs. Solvent polarity adjustments (e.g., adding toluene) can further modulate selectivity .

Q. What mechanistic insights explain the unexpected formation of secondary α-ketoamides in DIPF-mediated reactions?

Under oxidative conditions, DIPF undergoes homolytic cleavage of the C–N bond, generating isopropyl radicals that abstract hydrogen from aldehydes. This pathway competes with the expected formylation route, leading to secondary products. Mechanistic studies using EPR spectroscopy or isotopic labeling (e.g., DIPF-d₁₄) can validate radical intermediates .

Properties

IUPAC Name

N,N-di(propan-2-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15NO/c1-6(2)8(5-9)7(3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBDDZDKBWPHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30181492
Record name N,N-Bis(1-methylethyl)formamide
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Molecular Weight

129.20 g/mol
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CAS No.

2700-30-3
Record name Diisopropylformamide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

N,N-Diisopropylformamide
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N,N-Diisopropylformamide
N,N-Diisopropylformamide
N,N-Diisopropylformamide
N,N-Diisopropylformamide

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